Z-YVAD-FMK, or benzyloxycarbonyl-Tyrosine-Valine-Aspartate-[O-methyl]-fluoromethylketone, is a potent and irreversible inhibitor of caspase-1, a key enzyme involved in the apoptotic and inflammatory processes. This compound is widely utilized in biochemical research to study apoptosis and inflammation, particularly in relation to diseases where caspase-1 plays a critical role, such as neurodegenerative disorders and cancer. The compound's ability to penetrate cells makes it particularly valuable for in vitro studies of caspase activity.
Z-YVAD-FMK is classified as a fluoromethyl ketone derivative. It is synthesized from standard peptide synthesis techniques and is recognized for its specificity towards caspase-1, distinguishing it from other caspase inhibitors that may have broader activity profiles. The compound is often sourced from specialized chemical suppliers and is used extensively in laboratory settings for research purposes.
The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide sequences while incorporating the fluoromethyl ketone moiety at the terminal end.
Z-YVAD-FMK has a molecular formula of C₁₃H₁₅FNO₃ and a molecular weight of approximately 251.27 g/mol. The structure features:
The structural integrity of Z-YVAD-FMK allows it to effectively mimic natural substrates of caspases, facilitating its role as an inhibitor .
Z-YVAD-FMK primarily functions through its interaction with caspase-1, where it forms a covalent bond with the active site cysteine residue. This irreversible binding prevents the enzyme from processing its natural substrates, thereby inhibiting apoptotic signaling pathways.
The mechanism by which Z-YVAD-FMK exerts its effects involves:
Z-YVAD-FMK exhibits specific physical properties that are relevant for its application:
Z-YVAD-FMK has several applications in scientific research:
The development of caspase inhibitors emerged from the convergence of apoptosis research and protease biochemistry in the late 20th century. The foundational work began with the identification of interleukin-1β-converting enzyme (ICE, later termed caspase-1) in 1989, which catalyzed efforts to design specific inhibitors to modulate inflammatory cell death [4] [7]. Early inhibitors like Ac-YVAD-CHO (aldehyde-based) demonstrated reversibility but suffered from poor cellular permeability and metabolic instability. This prompted the development of fluoromethyl ketone (FMK)-derivatized peptides, which formed irreversible covalent bonds with catalytic cysteine residues in caspases, enhancing stability and cell permeability [7] [10].
Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone; CAS 210344-97-1) was synthesized as part of this evolution. Its design incorporated three strategic elements:
Table 1: Evolution of Key Caspase Inhibitors
Inhibitor | Chemical Class | Caspase Targets | Key Advancement |
---|---|---|---|
Ac-YVAD-CHO | Aldehyde-peptide | Caspase-1 | First reversible inhibitor; poor stability |
Z-VAD-FMK | FMK-peptide | Pan-caspase | Broad-spectrum; cell-permeable |
Z-YVAD-FMK | FMK-peptide | Caspase-1/4 | Enhanced specificity for inflammatory caspases |
VX-765 (Belnacasan) | Carboxylate-peptidomimetic | Caspase-1 | Orally bioavailable; advanced to clinical trials |
Chemical Structure:Z-YVAD-FMK (C₃₁H₃₉FN₄O₉; MW 630.7 Da) consists of:
Mechanism of Inhibition:Upon cellular entry, Z-YVAD-FMK binds to the substrate pocket of activated caspase-1 or caspase-4. The FMK group undergoes nucleophilic attack by the cysteine thiol, forming a stable thioether adduct that blocks substrate access. This inhibition is concentration-dependent (IC₅₀: 10–100 μM in cellular assays) and irreversible, requiring de novo synthesis for caspase activity restoration [5] [8] [10].
Specificity Profile:While primarily targeting caspase-1, Z-YVAD-FMK also inhibits:
Table 2: Selectivity Profile of Z-YVAD-FMK
Caspase | Role | Inhibition by Z-YVAD-FMK | Evidence |
---|---|---|---|
Caspase-1 | Inflammasome effector | Strong (IC₅₀ ~0.1 μM) | Blocks IL-1β maturation in macrophages |
Caspase-4 | Non-canonical pyroptosis | Moderate (IC₅₀ ~5 μM) | Inhibits LPS-induced pyroptosis |
Caspase-3 | Apoptotic executioner | Weak (>50 μM required) | No significant effect on apoptosis |
Caspase-8 | Extrinsic apoptosis | Negligible | Fails to block TNFα-induced apoptosis |
Pyroptosis Execution:Z-YVAD-FMK is a pivotal tool for dissecting pyroptosis—a gasdermin-mediated, pro-inflammatory cell death. In canonical pyroptosis, inflammasomes (e.g., NLRP3) activate caspase-1, which cleaves:
Z-YVAD-FMK abolishes both processes by inhibiting caspase-1. This prevents:
Apoptosis Interactions:Although not primarily apoptotic, Z-YVAD-FMK indirectly modulates apoptosis in specific contexts:
Disease Research Applications:
Table 3: Key Research Findings with Z-YVAD-FMK
Disease Model | Experimental System | Key Outcome | Mechanistic Insight |
---|---|---|---|
Atherosclerosis | ApoE−/− mice | ↓ Plaque area, ↓ VCAM-1, ↓ MCP-1 | Suppressed macrophage pyroptosis |
Acute Lung Injury | PM2.5-exposed mice | ↓ Bronchial inflammation, ↓ IL-1β | Inhibited NLRP3/caspase-1 axis |
Colorectal Cancer | Caco-2 cells | ↓ Butyrate-induced growth inhibition | Blocked caspase-1-mediated pyroptosis |
Neisseria Infection | Human macrophages | ↓ IL-1β secretion, ↑ intracellular bacteria | Compromised bacterial clearance via pyroptosis blockade |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: